molecular formula C24H26FN3O4S B2911074 methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1115924-79-2

methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No. B2911074
CAS RN: 1115924-79-2
M. Wt: 471.55
InChI Key: BOLQLZUIFQHQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the specific reactions involved, which could include various types of coupling reactions, substitutions, and ring-forming reactions. For example, the Suzuki–Miyaura cross-coupling reaction might be used to form carbon-carbon bonds.

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide and its analogs have been synthesized and investigated for their potential antibacterial activities. These compounds are part of a broader class of chemicals that have shown promising results against various bacterial strains. For instance, Culbertson et al. (1991) synthesized similar compounds and assessed their antibacterial efficacy and the inhibition of DNA gyrase, highlighting the potential of these compounds as antibacterial agents (Culbertson, 1991). Similarly, Patel and Patel (2010) developed fluoroquinolone-based 4-thiazolidinones from a lead molecule and evaluated their antibacterial and antifungal activities, further demonstrating the utility of such compounds in combating microbial infections (Patel & Patel, 2010).

Synthesis and Structural Characterization

These compounds are also notable for their complex synthesis processes and structural characterization, which play a crucial role in understanding their functional mechanisms. Studies have focused on the synthesis of novel derivatives, exploring their chemical structures and potential interactions with biological targets. For example, Mekky and Sanad (2020) prepared and characterized novel bis(pyrazole-benzofuran) hybrids, demonstrating their potent antibacterial activities and providing insights into their structural properties (Mekky & Sanad, 2020). Cecchetti et al. (1987) synthesized pyridobenzothiazine acid derivatives and evaluated their antibacterial activity, further illustrating the significance of structural analysis in developing effective antibacterial agents (Cecchetti et al., 1987).

Potential Applications Beyond Antibacterial Activity

While the primary focus has been on the antibacterial potential of these compounds, research indicates broader applications, including their role in inhibiting bacterial biofilm formation and potential uses in treating infections resistant to conventional antibiotics. For example, the study by Mekky and Sanad (2020) not only highlighted the antibacterial efficacy of novel bis(pyrazole-benzofuran) hybrids but also their ability to inhibit bacterial biofilms, suggesting applications in preventing bacterial colonization and infection (Mekky & Sanad, 2020).

properties

IUPAC Name

methyl 4-cyclopropyl-7-fluoro-6-[4-(3-methylphenyl)piperazin-1-yl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4S/c1-16-4-3-5-18(12-16)26-8-10-27(11-9-26)20-14-21-22(13-19(20)25)33(30,31)23(24(29)32-2)15-28(21)17-6-7-17/h3-5,12-15,17H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLQLZUIFQHQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=CC4=C(C=C3F)S(=O)(=O)C(=CN4C5CC5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.